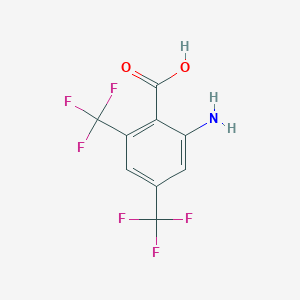

2-Amino-4,6-bis(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 2-Amino-4,6-bis(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-bis(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H5F6NO2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18) |

InChI Key |

BROYIYLWBSRTNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

The compound 2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS: 1379686-14-2) is a highly specialized fluorinated anthranilic acid derivative. It serves as a critical building block in the synthesis of advanced pharmaceutical agents, most notably in the development of eIF4E inhibitors targeting oncology pathways[1], as well as in the design of novel fluorinated agrochemicals and OLED materials[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis leverages a bottom-up construction of the anthranilic acid core starting from commercially available 3,5-bis(trifluoromethyl)aniline (CAS: 328-74-5). The pathway is divided into three distinct mechanistic phases:

-

Condensation (Isonitrosoacetanilide Formation): The starting aniline is reacted with chloral hydrate and hydroxylamine hydrochloride. Chloral hydrate and hydroxylamine first condense to form chloral oxime, which subsequently undergoes nucleophilic attack by the aniline. Causality of Reagents: Sodium sulfate (Na₂SO₄) is strictly required in this step. It acts as a salting-out agent, decreasing the aqueous solubility of the resulting N-(3,5-bis(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide intermediate, thereby driving the equilibrium forward and preventing the formation of intractable tarry byproducts[1].

-

Electrophilic Cyclization (Isatin Core Construction): The isonitrosoacetanilide is heated in concentrated sulfuric acid. Causality of Reagents: The highly acidic environment protonates the oxime hydroxyl group, facilitating its departure to generate a highly reactive electrophilic nitrilium/imine species. This intermediate undergoes intramolecular electrophilic aromatic substitution (EAS). Expert Insight: The 3,5-substitution pattern of the starting aniline provides perfect C2v symmetry. Consequently, cyclization at either ortho-position yields the exact same product: 4,6-bis(trifluoromethyl)indoline-2,3-dione. This symmetry elegantly bypasses the isomeric mixtures that typically plague the cyclization of meta-substituted anilines.

-

Oxidative Ring-Opening (Decarboxylation): The isatin intermediate is subjected to aqueous sodium hydroxide and hydrogen peroxide. Causality of Reagents: The hydroxide ion acts as a nucleophile, attacking the highly electrophilic C2 carbonyl of the isatin to open the ring into an α-keto acid salt. Hydrogen peroxide then oxidizes this α-keto acid, triggering a decarboxylation event (loss of CO₂) that furnishes the final anthranilic acid[3]. This is a "green" oxidation that avoids toxic heavy-metal oxidants.

Mechanistic Pathway Visualization

Figure 1: Three-step synthetic workflow from 3,5-bis(trifluoromethyl)aniline to the target anthranilic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction parameters required to maintain high throughput and minimize impurity profiles[1][3].

| Step | Reaction Phase | Key Reagents | Stoichiometry (Eq.) | Temp / Time | Expected Yield |

| 1 | Condensation | 3,5-bis(CF₃)anilineChloral HydrateNH₂OH·HClNa₂SO₄ | 1.0 eq1.2 eq3.6 eq2.2 eq | Reflux (100 °C)1 - 2 hours | 75 - 85% |

| 2 | Cyclization | IsonitrosoacetanilideConc. H₂SO₄ | 1.0 eq5.0 - 10.0 vol | 60 - 80 °C1 - 3 hours | 65 - 80% |

| 3 | Oxidative Cleavage | Isatin Intermediate5% NaOH (aq)30% H₂O₂ | 1.0 eqExcess (Solvent)2.5 - 3.0 eq | 25 °C15 - 45 mins | 85 - 95% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide

-

Preparation: To a stirred solution of 3,5-bis(trifluoromethyl)aniline (10.0 g, 43.6 mmol) and chloral hydrate (8.66 g, 52.4 mmol) in deionized water (90 mL), add hydroxylamine hydrochloride (10.91 g, 157.1 mmol)[1].

-

Salting Out: Immediately add anhydrous sodium sulfate (13.63 g, 96.0 mmol) and stir the suspension at room temperature for 10 minutes.

-

Acidification & Heating: Slowly add concentrated hydrochloric acid (10.0 mL). Heat the reaction mixture to reflux.

-

Isolation: After completion, cool the mixture to room temperature. Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Self-Validation System: The reaction is deemed complete when TLC (Hexane/EtOAc 7:3) shows total consumption of the highly mobile aniline spot. The formation of a dense, beige-to-yellow precipitate upon cooling confirms successful product formation.

Step 2: Synthesis of 4,6-bis(trifluoromethyl)indoline-2,3-dione (Isatin Core)

-

Acidic Activation: Warm concentrated sulfuric acid (approx. 50 mL) to 50 °C in a round-bottom flask.

-

Addition: Add the dried isonitrosoacetanilide from Step 1 portion-wise over 30 minutes. Critical Control: Maintain the internal temperature between 60 °C and 80 °C. The strong electron-withdrawing CF₃ groups necessitate this elevated temperature to overcome the deactivation of the aromatic ring, but exceeding 85 °C will cause rapid decomposition.

-

Quenching: Once the addition is complete and the reaction has stirred for an additional 60 minutes, carefully pour the dark mixture over crushed ice (approx. 400 g) with vigorous stirring[1].

-

Isolation: Filter the precipitated solid, wash with copious amounts of cold water to remove residual acid, and dry under vacuum.

-

Self-Validation System: A successful cyclization is visually indicated by a deep color shift to dark red/orange during heating. The quenched product must be a filterable solid; a gummy residue indicates incomplete cyclization or thermal degradation.

Step 3: Oxidative Cleavage to 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid

-

Alkaline Dissolution: Suspend the 4,6-bis(trifluoromethyl)isatin (1.0 eq) in a 5% (w/w) aqueous sodium hydroxide solution until fully dissolved.

-

Oxidation: While stirring at room temperature, add 30% (v/v) hydrogen peroxide (2.5 - 3.0 eq) dropwise. Caution: The reaction is exothermic and releases CO₂ gas[3].

-

Completion: Stir the mixture for 15 to 45 minutes until effervescence ceases.

-

Precipitation: Carefully acidify the clear solution with 2M HCl to a pH of 1–3.

-

Isolation: Collect the precipitated 2-amino-4,6-bis(trifluoromethyl)benzoic acid via vacuum filtration, wash with cold water, and dry.

-

Self-Validation System: The cessation of gas evolution and a shift to a pale/clear solution in the basic phase confirms complete oxidation. The sudden precipitation of a crystalline white-to-pale-yellow solid upon reaching pH 1–3 validates the isolation of the free anthranilic acid.

References

1.[1] Title: WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds | Source: google.com | URL: 2.[3] Title: Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method | Source: scielo.br | URL: 3.[2] Title: Cas 328-75-6,3,5-Bis(trifluoromethyl)nitrobenzene - LookChem | Source: lookchem.com | URL:

Sources

physicochemical properties of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Architecture and Application of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid in Oncology Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS: 1379686-14-2) represents a highly specialized, sterically encumbered building block. It serves as the foundational core for synthesizing novel cap-competitive inhibitors of eukaryotic translation initiation factor 4E (eIF4E), a critical regulatory node in oncogenic signaling and tumor survival .

This whitepaper dissects the physicochemical properties of this compound, explains the structural causality behind its reactivity, and provides a self-validating protocol for its incorporation into complex molecular architectures.

Physicochemical Properties & Structural Causality

The unique behavior of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid is dictated by the extreme electronic and steric perturbations introduced by the two trifluoromethyl (

Electronic Depletion and pKa Modulation

The

Conformational Locking via Steric Shielding

The

Quantitative Physicochemical Data

Table 1: Key physicochemical parameters and their structural causality.

| Property | Value | Causality / Structural Impact |

| CAS Number | 1379686-14-2 | Unique identifier for the 4,6-bis( |

| Molecular Formula | High fluorine mass fraction (41.7%) drives lipophilicity. | |

| Molecular Weight | 273.13 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| LogP (Predicted) | 3.2 – 3.8 | Enhances passive membrane permeability; drives hydrophobic pocket binding. |

| pKa (COOH) | ~1.5 | Increased acidity due to strong inductive electron withdrawal from ortho/para |

| pKa (NH3+) | ~1.0 | Drastically reduced basicity; the amine is highly deactivated and non-nucleophilic. |

| TPSA | 63.3 Ų | Optimal for intracellular target engagement (e.g., eIF4E). |

Application in Oncology: The eIF4E Signaling Axis

The primary application of 1379686-14-2 is in the synthesis of eIF4E inhibitors, such as those detailed in patent WO2021003157A1 . eIF4E is the cap-binding protein that recognizes the 7-methylguanosine (

In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to the phosphorylation of 4E-BP1, which releases eIF4E and drives the translation of oncogenic proteins (e.g., c-Myc, Cyclin D1, Bcl-2) . Derivatives of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid are designed to act as

eIF4E signaling pathway and the competitive inhibition mechanism of 1379686-14-2 derivatives.

Synthetic Methodologies & Self-Validating Protocols

Because of the severe steric hindrance at C6 and the extreme electron deficiency of the amine, standard peptide coupling conditions (e.g., EDC/NHS) routinely fail when using this building block . To utilize 1379686-14-2 to form quinazolinone-based eIF4E inhibitors, a highly optimized protocol utilizing HATU is required.

Protocol: Synthesis of Sterically Hindered Anthranilamides

Objective: Couple 2-Amino-4,6-bis(trifluoromethyl)benzoic acid with a primary amine, overcoming the C6-

Step 1: Carboxylate Activation

-

Procedure: Dissolve 1379686-14-2 (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq), followed by HATU (1.5 eq). Stir at room temperature for 45 minutes.

-

Causality: HATU generates an HOAt-active ester. The nitrogen in the 7-azabenzotriazole ring of HATU facilitates intramolecular hydrogen bonding with the incoming nucleophile, accelerating the reaction and overcoming the massive steric bulk of the C6-

group.

Step 2: Self-Validation (LC-MS Checkpoint)

-

Procedure: Quench a 5 µL reaction aliquot into 100 µL of methanol. Analyze immediately via LC-MS.

-

Validation Logic: You must observe the mass of the methyl ester (formed by the rapid reaction of the HOAt-active ester with methanol). If unreacted starting material remains, the activation has failed due to steric resistance. Do not proceed. Instead, increase HATU to 2.0 eq and gently heat to 40°C until the methyl ester is confirmed via the methanol quench.

Step 3: Nucleophilic Addition

-

Procedure: Once activation is confirmed, add the target primary amine (1.2 eq). Stir for 12–18 hours at room temperature.

-

Causality: Why doesn't the starting material polymerize? The deactivated nature of the aniline amine (pKa ~1.0) ensures that self-condensation does not occur, allowing for a clean intermolecular reaction exclusively with the added primary amine.

Step 4: Cyclization to Quinazolinone Core

-

Procedure: Isolate the resulting anthranilamide via standard aqueous workup. Dissolve the intermediate in triethyl orthoformate and heat to 120°C for 6 hours to yield the cyclized 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine or quinazolinone derivative.

Self-validating synthetic workflow for sterically hindered 4,6-bis(trifluoromethyl) amides.

Substituent Effects on Pharmacokinetics

The decision to utilize a 4,6-bis(

Table 2: Comparative Pharmacological Consequences of Substituent Choices.

| Feature | Unsubstituted Anthranilic Acid | 4,6-bis( | Pharmacological Consequence |

| Aromatic Oxidation | High susceptibility at C4/C6 | Blocked by strong C-F bonds | Dramatically increased metabolic half-life ( |

| Carboxylate Conformation | Coplanar with phenyl ring | Orthogonally locked | Pre-organized binding conformation; reduces entropic penalty upon target engagement. |

| Amine Reactivity | Nucleophilic | Highly deactivated | Requires harsh conditions for initial synthesis, but yields highly stable, protease-resistant amides. |

References

- Effector Therapeutics Inc. (2020).eIF4E-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds (Patent WO2021003157A1). World Intellectual Property Organization (WIPO) / Google Patents.

An In-Depth Technical Guide to 2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS 1379686-14-2)

Executive Summary

In the landscape of modern medicinal chemistry, heavily fluorinated aromatic building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Amino-4,6-bis(trifluoromethyl)benzoic acid (CAS 1379686-14-2) is a highly specialized, electron-deficient anthranilic acid derivative. It serves as a critical synthetic precursor for assembling 5,7-bis(trifluoromethyl)quinazolin-4(3H)-one and pyrido[3,4-d]pyrimidine scaffolds. These pharmacophores are currently at the forefront of oncology research, specifically in the development of cap-competitive inhibitors of the eukaryotic translation initiation factor 4E (eIF4E) 1.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, the causality-driven synthetic methodology required to overcome its extreme electron deficiency, and its pharmacological application in targeted cancer therapies.

Chemical Identity & Physicochemical Profiling

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 4- and 6-positions significantly depresses the basicity of the amine and increases the acidity of the carboxylic acid. This unique electronic profile dictates its behavior in subsequent cyclization reactions.

Table 1: Physicochemical Specifications

| Parameter | Specification / Data |

| Chemical Name | 2-Amino-4,6-bis(trifluoromethyl)benzoic acid |

| CAS Number | 1379686-14-2 |

| Molecular Formula | C₉H₅F₆NO₂ |

| Molecular Weight | 273.13 g/mol |

| Appearance | Clear yellow liquid to off-white powder (depending on purity/state) |

| SMILES Code | O=C(O)c1c(N)cc(C(F)(F)F)cc1C(F)(F)F |

| Upstream Precursor | 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6) 2 |

| Downstream Core | 5,7-Bis(trifluoromethyl)quinazolin-4(3H)-one derivatives |

Advanced Synthetic Methodology: Directed Ortho-Metalation (DoM)

The Causality of the Synthetic Route

Synthesizing highly substituted anthranilic acids typically relies on electrophilic aromatic substitution (e.g., the Sandmeyer isatin synthesis or direct Friedel-Crafts carboxylation). However, the two -CF₃ groups in the precursor, 3,5-bis(trifluoromethyl)aniline, severely deactivate the aromatic ring, rendering electrophilic attack impossible.

To circumvent this, chemists employ a Directed Ortho-Metalation (DoM) strategy. By protecting the amine with a Boc group, the resulting carbamate acts as a Directed Metalation Group (DMG). The DMG coordinates with a strong lithium base, directing deprotonation exclusively to the sterically accessible and highly acidic ortho-position (C2), which is then trapped by carbon dioxide.

Step-by-Step Experimental Protocol

Step 1: Amine Protection (N-Boc Formation)

-

Objective: Prevent nucleophilic attack by the free amine on the electrophile (CO₂) and establish the DMG.

-

Procedure: Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure and purify via silica gel chromatography to yield N-Boc-3,5-bis(trifluoromethyl)aniline.

Step 2: Directed Ortho-Lithiation

-

Objective: Generate the highly reactive aryllithium intermediate.

-

Procedure: Dissolve the N-Boc-protected aniline in anhydrous THF under a strict argon atmosphere. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq). Causality note: TMEDA is critical here; it breaks up the hexameric aggregates of the lithium base, drastically enhancing its kinetic basicity. Cool the system to -78 °C. Dropwise add sec-butyllithium (sec-BuLi, 2.2 eq). The first equivalent deprotonates the carbamate N-H to form a lithium amide, which then directs the second equivalent to deprotonate the ortho-carbon. Stir at -78 °C for 1.5 hours.

Step 3: Carboxylation

-

Objective: Trap the aryllithium species to form the carboxylic acid.

-

Procedure: Vigorously bubble anhydrous CO₂ gas through the solution at -78 °C for 30 minutes. Causality note: Rapid quenching is required to prevent the aryllithium intermediate from undergoing unwanted dimerization or ring-opening side reactions. Allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl, acidify to pH 3 with 1M HCl, and extract with ethyl acetate.

Step 4: Deprotection

-

Objective: Unmask the primary amine to yield the final building block.

-

Procedure: Dissolve the crude N-Boc-2-amino-4,6-bis(trifluoromethyl)benzoic acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and evaporate to afford pure 2-amino-4,6-bis(trifluoromethyl)benzoic acid 1.

Caption: Step-by-step Directed Ortho-Metalation (DoM) synthesis workflow.

Pharmacological Application: eIF4E Inhibitor Assembly

The true value of CAS 1379686-14-2 lies in its precise spatial geometry. When this anthranilic acid is subjected to cyclocondensation (e.g., with formamide or an amidine), the numbering system translates predictably: the 4,6-bis(trifluoromethyl) substitution on the benzoic acid perfectly maps to a 5,7-bis(trifluoromethyl) substitution on the resulting quinazolin-4(3H)-one ring.

The Role in Oncology (eIF4E Inhibition)

Eukaryotic translation initiation factor 4E (eIF4E) is a critical cap-binding protein that binds the 5' m⁷G cap of mRNAs. In many malignancies, the PI3K/Akt/mTOR pathway is hyperactivated. mTORC1 phosphorylates 4E-binding proteins (4E-BPs), causing them to release eIF4E. The free eIF4E then forms the eIF4F complex, driving the runaway translation of oncogenic proteins (such as c-Myc, Cyclin D1, and Bcl-2) 3.

Compounds derived from 2-amino-4,6-bis(trifluoromethyl)benzoic acid, such as eIF4E-IN-3 (Compound 485 in patent WO2021003157A1), act as cap-competitive inhibitors. The bulky, highly electronegative 5,7-bis(CF₃) groups on the quinazolinone core are sterically and electronically optimized to mimic the m⁷G cap, allowing the drug to slot perfectly into the highly conserved cap-binding pocket of eIF4E. This competitively abrogates mRNA binding and halts oncogenic translation at the initiation phase 3.

Caption: Mechanism of action of eIF4E inhibitors derived from the target compound.

References

- Source: Google Patents / Effector Therapeutics Inc.

-

Title: 3,5-Bis(trifluoromethyl)nitrobenzene - Downstream Products Source: LookChem URL: [Link]

Sources

The Elusive Target: A Technical Guide to the Synthesis and Potential of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid

Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the therapeutic potential of a vast array of compounds. The trifluoromethyl (CF₃) group, in particular, stands out for its profound impact on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, coupled with its metabolic stability and ability to modulate lipophilicity, offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This technical guide delves into the commercial availability, a proposed synthetic pathway, and the potential applications of a particularly intriguing, yet commercially elusive molecule: 2-Amino-4,6-bis(trifluoromethyl)benzoic acid. This compound, bearing two potent trifluoromethyl groups on an anthranilic acid core, represents a valuable, albeit challenging, target for researchers and drug development professionals.

Commercial Availability: A Landscape of Related Analogs

A thorough investigation of the current chemical supplier landscape reveals that 2-Amino-4,6-bis(trifluoromethyl)benzoic acid is not a readily available, off-the-shelf compound. This scarcity underscores its status as a novel research chemical. However, several structurally related, mono-substituted analogs are commercially available, providing a valuable starting point for understanding the general characteristics of this class of molecules.

| Compound Name | CAS Number | Representative Suppliers |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 | Sigma-Aldrich, Chem-Impex, BLD Pharm, Carl ROTH |

| 2-Amino-6-(trifluoromethyl)benzoic acid | 314-46-5 | ChemScene, Santa Cruz Biotechnology |

The availability of these mono-substituted isomers suggests that while the synthesis of fluorinated anthranilic acids is established, the introduction of a second trifluoromethyl group presents a significant synthetic challenge, likely contributing to the lack of commercial sources for the 4,6-bis(trifluoromethyl) analog.

A Proposed Synthetic Pathway: Navigating the Synthesis of a Novel Building Block

The absence of a commercially available source for 2-Amino-4,6-bis(trifluoromethyl)benzoic acid necessitates a de novo synthetic approach. Based on established methodologies for the synthesis of polysubstituted anilines and benzoic acids, a plausible synthetic route can be conceptualized. This proposed pathway leverages the known reactivity of trifluoromethylated aromatic compounds and provides a logical progression toward the target molecule.

Conceptual Synthetic Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Amino-4,6-bis(trifluoromethyl)benzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on a strategic approach commencing with commercially available starting materials and proceeding through a Directed ortho-Metalation (DoM) pathway. This guide will delve into the critical starting materials, detailed reaction protocols, and the underlying chemical principles governing each transformation. Alternative synthetic routes are also discussed to provide a broader perspective on the synthesis of N-aryl anthranilic acids.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. 2-Amino-4,6-bis(trifluoromethyl)benzoic acid, a trifluoromethyl-substituted anthranilic acid, is a key scaffold for the synthesis of a variety of bioactive compounds. This guide offers a detailed exploration of the most viable synthetic pathways to this important molecule, with a particular emphasis on practical laboratory execution and the rationale behind the chosen methodologies.

Strategic Synthesis via Directed ortho-Metalation (DoM)

The most direct and strategically sound approach to 2-Amino-4,6-bis(trifluoromethyl)benzoic acid involves the selective introduction of a carboxylic acid group onto the 3,5-bis(trifluoromethyl)aniline backbone. This is best achieved through a Directed ortho-Metalation (DoM) strategy, which allows for regioselective functionalization of an aromatic ring directed by a suitable functional group.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 2-Amino-4,6-bis(trifluoromethyl)benzoic acid via Directed ortho-Metalation.

Part 1: Synthesis of the Key Starting Material: 3,5-Bis(trifluoromethyl)aniline

The primary starting material for the DoM approach is 3,5-bis(trifluoromethyl)aniline. While commercially available, understanding its synthesis provides a complete picture of the supply chain for the target molecule.

1.1. Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene

The precursor to the aniline is 3,5-bis(trifluoromethyl)nitrobenzene, which is synthesized by the nitration of 1,3-bis(trifluoromethyl)benzene.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring, necessitating forcing reaction conditions.

-

Reaction: Nitration

-

Starting Material: 1,3-Bis(trifluoromethyl)benzene

-

Reagents: Fuming nitric acid, concentrated sulfuric acid

-

Key Considerations: The reaction temperature and the concentration of the nitrating agent are critical parameters to control to achieve good yields and minimize side reactions.

| Parameter | Condition | Reference |

| Nitrating Agent | Fuming Nitric Acid / Concentrated Sulfuric Acid | [1] |

| Solvent | Concentrated Sulfuric Acid or Fuming Sulfuric Acid | [1] |

| Temperature | 50-100 °C | [1] |

1.2. Reduction to 3,5-Bis(trifluoromethyl)aniline

The nitro group of 3,5-bis(trifluoromethyl)nitrobenzene is then reduced to the corresponding aniline. Several standard reduction methods are effective for this transformation.[2]

-

Reaction: Reduction of a nitro group

-

Starting Material: 3,5-Bis(trifluoromethyl)nitrobenzene

-

Common Reducing Agents:

-

Catalytic Hydrogenation (H₂/Pd-C)

-

Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

-

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of 3,5-bis(trifluoromethyl)nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate) in a pressure vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 2-4 bar).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.

Part 2: Directed ortho-Metalation and Carboxylation

With the key starting material in hand, the next crucial steps involve the protection of the amino group, followed by directed ortho-lithiation and carboxylation.

2.1. N-Protection of 3,5-Bis(trifluoromethyl)aniline

The amino group of an aniline can be a directing group for ortho-metalation. However, the acidic N-H proton will be preferentially deprotonated by strong organolithium bases. Therefore, protection of the amino group is essential. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it is a good directing group and can be readily removed under acidic conditions.[3][4]

-

Reaction: N-Boc Protection

-

Starting Material: 3,5-Bis(trifluoromethyl)aniline

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, DMAP)

-

Key Considerations: The nucleophilicity of the aniline is significantly reduced by the two trifluoromethyl groups, which may necessitate slightly more forcing conditions or longer reaction times compared to electron-rich anilines.[5]

Experimental Protocol: N-Boc Protection

-

Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).

-

Add a base such as triethylamine (1.2 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3,5-bis(trifluoromethyl)aniline.

2.2. ortho-Lithiation and Carboxylation

This is the key step where the carboxylic acid functionality is introduced. The Boc-protected amino group directs the deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylate.

-

Reaction: Directed ortho-Metalation followed by Carboxylation

-

Starting Material: N-Boc-3,5-bis(trifluoromethyl)aniline

-

Reagents: A strong organolithium base (e.g., n-butyllithium, sec-butyllithium), carbon dioxide (gas or solid)

-

Key Considerations: The choice of the organolithium reagent and the reaction temperature are critical for successful and selective ortho-lithiation.[6] The electron-deficient nature of the aromatic ring will influence the acidity of the ortho-protons.

Caption: Key transformation: Directed ortho-Metalation and Carboxylation.

Experimental Protocol: ortho-Lithiation and Carboxylation

-

Dissolve N-Boc-3,5-bis(trifluoromethyl)aniline in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture with aqueous HCl (1M) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-Boc-2-amino-4,6-bis(trifluoromethyl)benzoic acid can be purified by crystallization or column chromatography.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the free amino group. This is typically achieved under acidic conditions.[7][8][9][10]

-

Reaction: N-Boc Deprotection

-

Starting Material: N-Boc-2-amino-4,6-bis(trifluoromethyl)benzoic acid

-

Reagents: A strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

-

Key Considerations: The choice of acid and solvent should be compatible with the final product.

Experimental Protocol: N-Boc Deprotection

-

Dissolve N-Boc-2-amino-4,6-bis(trifluoromethyl)benzoic acid in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, or until the deprotection is complete (monitor by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be purified by recrystallization or by washing with a suitable solvent to remove any residual impurities.

Alternative Synthetic Strategies

While the Directed ortho-Metalation approach is highly convergent, other classical methods for the synthesis of N-aryl anthranilic acids can be considered, although they may be less direct for this specific target.

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst.[11][12][13] In this context, one could envision the coupling of a 2-halo-3,5-bis(trifluoromethyl)benzoic acid derivative with an ammonia equivalent, or the coupling of 3,5-bis(trifluoromethyl)aniline with a 2-halobenzoic acid derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16][17] Similar to the Ullmann condensation, this could involve the coupling of a suitably substituted aryl halide with an amine. The high functional group tolerance of this reaction makes it a powerful tool in modern organic synthesis.

Conclusion

The synthesis of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid is most strategically approached through a Directed ortho-Metalation of N-Boc protected 3,5-bis(trifluoromethyl)aniline. This method offers a high degree of regiocontrol and proceeds from readily available starting materials. This in-depth guide provides the necessary theoretical background and practical protocols for researchers and drug development professionals to successfully synthesize this valuable fluorinated building block. The understanding of the key transformations and the rationale behind the experimental choices will enable the efficient and reproducible production of this important compound for further applications in medicinal chemistry and materials science.

References

- Hanoun, M., Galy, J. P., & Tenaglia, A. (1995). A Convenient Synthesis of N-Arylanthranilic Acids Using Ultrasonics in the Ullmann-Goldberg Condensation.

- Jalpan, J. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 653-656.

- da Silva, A. B., et al. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Química Nova, 33(1), 169-172.

-

IAEA-INIS. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

- Plevová, K., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1718.

- Google Patents. (1997). Production of 3,5-bis(trifluoromethyl) nitrobenzene. JPH0931030A.

- Al-Zoubi, R. M., et al. (2017). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Mini-Reviews in Organic Chemistry, 14(3), 199-210.

- Kollár, L., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Scientific Reports, 11(1), 4949.

- Kwong, F. Y., & Buchwald, S. L. (2006).

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Plevová, K., et al. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- Noël, T., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1104-1111.

-

Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1065.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]

- Stevens, E. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube.

- Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4496.

- Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833-6837.

-

ResearchGate. (2015). (PDF) Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

- Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092.

- Coles, S. J., et al. (2008). 2-Amino-3,4,5,6-tetrafluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023.

- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.

- Bar-Ziv, R., et al. (2021). Electron-deficient anilines, scalability, safety analysis and mechanism.

- Shen, D., & Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.

- Soloshonok, V. A., & Han, J. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1629-1643.

- BenchChem. (2025).

- SciSpace. (2016).

- Myers, A. G. (n.d.).

- Reddit. (2020, May 19). Fmoc protection of electron-poor aniline? [Online forum post]. r/Chempros.

Sources

- 1. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. scielo.br [scielo.br]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. organic-synthesis.com [organic-synthesis.com]

A Theoretical Treatise on 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid: A Computational Approach to a Novel Fluorinated Scaffold

Abstract

While 2-Amino-4,6-bis(trifluoromethyl)benzoic acid remains a novel chemical entity with no current entry in the available literature, its structural motifs—a fluorinated anthranilic acid backbone—suggest significant potential in medicinal and materials chemistry. The presence of two sterically demanding and powerfully electron-withdrawing trifluoromethyl groups, in conjunction with an amino moiety, creates a unique electronic and conformational landscape. This guide outlines a comprehensive theoretical framework for the characterization of this molecule, providing a roadmap for future computational and experimental investigations. By leveraging established theoretical methodologies and drawing parallels with structurally related compounds, we can predict its key physicochemical properties and potential for application in drug discovery.

Introduction: The Rationale for Investigation

Fluorinated organic molecules have garnered immense interest in pharmaceutical and agrochemical research. The introduction of fluorine or trifluoromethyl (CF₃) groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Anthranilic acid derivatives, for their part, are recognized as privileged scaffolds in drug discovery, forming the core of numerous anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

The hypothetical molecule, 2-Amino-4,6-bis(trifluoromethyl)benzoic acid, represents a confluence of these two promising areas. The strategic placement of two CF₃ groups is expected to significantly impact the acidity of the carboxylic acid, the basicity of the amino group, and the overall geometry of the benzene ring. This guide will delineate a theoretical approach to understanding these properties, providing a foundation for its synthesis and future application.

Proposed Synthetic Strategy

While the synthesis of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid has not been reported, a plausible route can be conceptualized based on known transformations of trifluoromethylated aromatics. A potential pathway could involve the Grignard reaction of a suitable brominated precursor followed by carboxylation, a method successfully employed for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[4][5]

Caption: Proposed synthetic route for 2-Amino-4,6-bis(trifluoromethyl)benzoic acid.

Predicted Structural and Conformational Properties

The steric and electronic interplay of the ortho-amino and ortho-trifluoromethyl substituents with the carboxylic acid group is predicted to be a dominant feature of this molecule. This "ortho effect" will likely force the carboxylic acid group out of the plane of the benzene ring to minimize steric repulsion, a phenomenon well-documented in ortho-substituted benzoic acids.[6][7][8]

X-ray crystallographic studies on 2,6-bis(trifluoromethyl)benzoic acid have shown significant dihedral angles between the carboxylic acid group and the benzene ring, on the order of 71-99°.[9][10][11] A similar, if not more pronounced, out-of-plane twist is anticipated for the title compound due to the additional presence of the 2-amino group.

Table 1: Predicted Structural Parameters based on Analogs

| Parameter | Predicted Value/Observation | Rationale/Reference |

| C-COOH Dihedral Angle | > 70° | Steric hindrance from ortho CF₃ and NH₂ groups, similar to 2,6-bis(trifluoromethyl)benzoic acid.[9][11] |

| Intramolecular H-Bonding | Potential N-H···O=C hydrogen bond | The proximity of the amino and carboxylic acid groups may allow for the formation of a stabilizing intramolecular hydrogen bond. |

| Crystal Packing | Likely to form dimers or catemers via intermolecular O-H···O hydrogen bonds. | This is a common packing motif for benzoic acids.[9] |

A Framework for Theoretical Investigation

A comprehensive theoretical study of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid should be undertaken using Density Functional Theory (DFT), a robust method for predicting the properties of organic molecules.[12][13]

Computational Protocol

A detailed protocol for the theoretical investigation is outlined below.

Caption: A typical workflow for the theoretical study of a novel molecule.

Step-by-Step Methodology:

-

Geometry Optimization: The initial 3D structure of the molecule will be optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p). This will yield the lowest energy conformation.

-

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the structure.

-

Conformational Analysis: A potential energy surface scan will be performed by rotating the C-C bond of the carboxylic acid and the C-N bond of the amino group to identify all stable conformers and the energy barriers between them.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic stability and reactivity. A Molecular Electrostatic Potential (MEP) map will also be generated to visualize regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack.

-

Acidity (pKa) Prediction: The pKa of the carboxylic acid will be calculated using a thermodynamic cycle in conjunction with a solvation model (e.g., PCM). This will provide a quantitative measure of its acidity.

-

Spectroscopic Predictions: Theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as IR and UV-Vis spectra, will be calculated to aid in the experimental characterization of the molecule.

Predicted Electronic Properties and Acidity

The two electron-withdrawing CF₃ groups are expected to significantly lower the energy of the LUMO and have a pronounced effect on the acidity of the carboxylic acid. The amino group, being an electron-donating group, will raise the energy of the HOMO.

Table 2: Predicted Electronic and Acidic Properties

| Property | Predicted Outcome | Rationale |

| HOMO-LUMO Gap | Relatively small | The opposing electronic nature of the CF₃ and NH₂ groups will likely lead to a smaller energy gap, suggesting higher reactivity compared to non-amino analogs. |

| Acidity (pKa) | Significantly lower than benzoic acid (pKa ≈ 4.2) | The strong inductive effect of the two CF₃ groups will stabilize the carboxylate anion, leading to a substantial increase in acidity.[13] |

| Basicity of Amino Group | Reduced compared to aniline | The electron-withdrawing CF₃ groups will decrease the electron density on the nitrogen atom, making it less basic. |

Potential Applications in Drug Discovery

Derivatives of anthranilic acid are known to possess a wide range of biological activities.[2][3] The unique electronic and conformational properties of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid make it an intriguing candidate for several therapeutic areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.

-

Anticancer Agents: The cytotoxicity of some fluorinated anthranilic acid derivatives has been reported.[14]

-

Antimicrobial Agents: The scaffold is also present in some antimicrobial compounds.[15]

The high lipophilicity imparted by the two CF₃ groups could enhance membrane permeability, a desirable property for drug candidates.

Caption: Logical relationship of molecular properties to potential applications.

Conclusion

This in-depth guide provides a comprehensive theoretical framework for the study of the novel molecule, 2-Amino-4,6-bis(trifluoromethyl)benzoic acid. Although currently uncharacterized, its constituent functional groups suggest a rich and complex chemistry with significant potential for application, particularly in the field of drug discovery. The proposed computational studies, grounded in established methodologies and informed by data from analogous compounds, offer a clear path for predicting its structural, electronic, and chemical properties. This theoretical groundwork is an essential first step that can guide future synthetic efforts and experimental validation, ultimately unlocking the potential of this intriguing fluorinated scaffold.

References

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. (2023, September 1). ScholarWorks @ UTRGV. Retrieved March 7, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019, April 15). International Union of Crystallography. Retrieved March 7, 2026, from [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023, September 20). ScholarWorks @ UTRGV. Retrieved March 7, 2026, from [Link]

-

Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. (1992, November 17). PubMed. Retrieved March 7, 2026, from [Link]

-

Synthesis, Structures and Biological Activity of Novel Complexes with Trifluorinated Anthranilic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023, February 22). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors. (2017, June 1). Chinese Chemical Society Journals Platform. Retrieved March 7, 2026, from [Link]

-

The Ortho Effect of benzoic acids. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019, March 13). Bureau International des Poids et Mesures. Retrieved March 7, 2026, from [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Investigations on liquid crystalline partially fluorinated 'one-chain' and 'two-chain' benzoic acids. (2010, May 19). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (n.d.). International Union of Crystallography Journals. Retrieved March 7, 2026, from [Link]

-

4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Preprints.org. Retrieved March 7, 2026, from [Link]

-

3-(Trifluoromethyl)benzoic acid. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

-

Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (2003, October 30). ResearchGate. Retrieved March 7, 2026, from [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). Open Research@CSIR-NIScPR. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023, August 19). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024, January 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Steric inhibition of resonance in ortho-substituted benzoic acids. (2019, August 1). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

-

2,6-Bis(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

How does ortho-effect work in benzoic acids? (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023, May 22). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

Sources

- 1. Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors [ccspublishing.org.cn]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Khan Academy [khanacademy.org]

- 9. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Trifluoromethyl Groups on the Electronic Properties of Benzoic Acids: A Technical Guide for Researchers

Introduction: The Strategic Role of Fluorination in Modulating Molecular Properties

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical and electronic properties. This guide provides an in-depth exploration of the electronic characteristics of bis(trifluoromethyl)benzoic acids, a class of compounds where the synergistic effect of two powerful electron-withdrawing groups on an aromatic carboxylic acid framework gives rise to unique and valuable properties.

For researchers, scientists, and drug development professionals, a deep understanding of these electronic properties is paramount. They govern a molecule's acidity (pKa), lipophilicity, metabolic stability, and its potential for non-covalent interactions, all of which are critical parameters in the design of novel therapeutics and functional materials. This guide will delve into the theoretical underpinnings of the electronic influence of the -CF3 group, provide detailed experimental protocols for the characterization of these properties, and outline a computational workflow for their in-silico prediction.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). This effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached aromatic ring. Unlike many other electron-withdrawing groups, the -CF3 group does not possess a significant resonance effect. This dominant inductive effect has a profound impact on the electronic landscape of the benzoic acid molecule.

The presence of two -CF3 groups on the benzoic acid ring significantly enhances the acidity of the carboxylic acid proton. The strong electron withdrawal stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby lowering the pKa of the acid. The magnitude of this effect is dependent on the substitution pattern of the -CF3 groups on the aromatic ring.

Quantitative Analysis of Electronic Properties

A comprehensive understanding of the electronic properties of bis(trifluoromethyl)benzoic acids requires quantitative data. The following table summarizes key electronic parameters for various isomers, providing a comparative overview.

| Compound | Isomer | Predicted pKa | Hammett Constant (σ) of -CF3 | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 3,5-Bis(trifluoromethyl)benzoic acid | meta, meta | 3.34[1] | σm = 0.44[2] | 8.5-8.6 (2H), 8.1-8.4 (1H)[3] | 166.2, 134.0, 129.6, 52.4[3] | -61.3 (in DMSO-d6)[4] |

| 2,6-Bis(trifluoromethyl)benzoic acid | ortho, ortho | - | - | Spectra available[5] | Spectra available[5] | Spectra available[5] |

| 3,4-Bis(trifluoromethyl)benzoic acid | meta, para | - | σp = 0.57[2] | - | - | - |

Experimental Characterization of Electronic Properties

The determination of the electronic properties of bis(trifluoromethyl)benzoic acids relies on a suite of well-established analytical techniques. This section provides detailed, field-proven protocols for key experimental workflows.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound. The principle involves the gradual neutralization of the acidic proton of the carboxylic acid with a strong base, while monitoring the change in pH.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the bis(trifluoromethyl)benzoic acid and dissolve it in a suitable solvent mixture, such as 50% (v/v) methanol/water, to a final concentration of approximately 10 mM. The use of a co-solvent is often necessary for these sparingly water-soluble compounds.

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00 to ensure accurate pH measurements.

-

Titration Setup: Place the analyte solution in a thermostatted titration vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Figure 1: Workflow for pKa determination by potentiometric titration.

Protocol 2: Spectroscopic Analysis (¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of the nuclei within a molecule. For bis(trifluoromethyl)benzoic acids, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the -CF3 groups. Protons on the aromatic ring will be deshielded and appear at a higher chemical shift (downfield) compared to those in benzoic acid. For example, in 3,5-bis(trifluoromethyl)benzoic acid, the aromatic protons are observed in the range of 8.1-8.6 ppm[3].

-

¹³C NMR: The carbon atoms of the aromatic ring, particularly those directly attached to the -CF3 groups, will also experience significant deshielding. The chemical shift of the carboxylic acid carbon can also provide insights into the electronic environment.

-

¹⁹F NMR: This is a particularly informative technique for these compounds. The chemical shift of the fluorine nuclei is highly sensitive to their electronic environment. The presence of a single peak for the six fluorine atoms in 3,5-bis(trifluoromethyl)benzoic acid confirms their chemical equivalence[3].

General NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the bis(trifluoromethyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD) in an NMR tube.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Computational Modeling of Electronic Properties

In addition to experimental characterization, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive approach to understanding the electronic properties of bis(trifluoromethyl)benzoic acids.

Workflow for DFT-Based Prediction of Electronic Properties:

This workflow outlines the key steps for calculating properties such as pKa, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs).

Figure 2: A logical workflow for the computational analysis of electronic properties.

Step-by-Step Computational Protocol:

-

Structure Building: Construct the 3D structures of the bis(trifluoromethyl)benzoic acid isomers.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

pKa Prediction: The pKa can be predicted using a thermodynamic cycle that involves calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution (using a continuum solvation model like PCM).

-

Analysis of Electronic Structure: From the optimized geometry, the molecular electrostatic potential (MEP) can be calculated and visualized to identify regions of high and low electron density. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be analyzed to understand the molecule's reactivity.

Conclusion: A Powerful Tool for Molecular Design

The electronic properties of bis(trifluoromethyl)benzoic acids are a direct consequence of the strong inductive effect of the two trifluoromethyl groups. This leads to a significant increase in acidity and a distinct electronic landscape across the aromatic ring. A thorough understanding of these properties, gained through a combination of experimental characterization and computational modeling, is essential for their effective application in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the unique characteristics of this important class of molecules. By leveraging this knowledge, scientists can continue to innovate and develop new molecular entities with tailored properties for a wide range of applications.

References

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Bureau International des Poids et Mesures. [Link]

-

Hallas, G., Hepworth, J. D., Ibbitson, D. A., & Thornton, D. E. (1975). A dipole moment study of the ortho-effects of methyl and trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 2, (15), 1587-1590. [Link]

-

PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Hallas, G., Hepworth, J. D., Ibbitson, D. A., & Thornton, D. E. (1975). Dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (15), 1587-1590. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

- Unknown. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.

-

National Institute of Standards and Technology. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

- Unknown. (n.d.). Table 1: Hammett constants for some common substituents.

-

ResearchGate. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

-

Global Substance Registration System. (n.d.). 2,6-BIS(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

-

Imperial College London. (n.d.). 3.3 - Supertesting set 19F NMR. [Link]

-

ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. [Link]

- Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

Sources

- 1. Dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. A dipole moment study of the ortho-effects of methyl and trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. bipm.org [bipm.org]

- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 6. 19F [nmr.chem.ucsb.edu]

solubility of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid in Organic Solvents: A Predictive and Methodological Approach

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the predicted solubility of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid in various organic solvents, establishes a theoretical framework for this behavior, and presents robust, field-proven experimental protocols for its empirical determination.

Disclaimer: Initial research indicates a lack of publicly available, quantitative solubility data for 2-Amino-4,6-bis(trifluoromethyl)benzoic acid. Therefore, this guide emphasizes a predictive analysis based on its chemical structure and provides comprehensive methodologies for researchers to generate this critical data.

Compound Profile and Physicochemical Landscape

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is a complex aromatic molecule featuring both electron-donating and strongly electron-withdrawing substituents. These functional groups impart a unique electronic and steric character, making it a potentially valuable building block in medicinal chemistry and materials science. Understanding its solubility is a prerequisite for any application, from reaction chemistry to formulation and biological screening.

The key structural features that govern its solubility are:

-

An aromatic carboxylic acid , providing an acidic proton and a site for hydrogen bond donation and acceptance.

-

An amine group , which is basic and a hydrogen bond donor.

-

Two trifluoromethyl (CF₃) groups , which are highly lipophilic, electron-withdrawing, and metabolically stable.

While specific experimental data for the target compound is unavailable, we can compile known and predicted properties of closely related analogs to inform our analysis.

Table 1: Physicochemical Properties of 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid and Related Analogs

| Property | 2-Amino-4,6-bis(trifluoromethyl)benzoic Acid | 2-Amino-4-(trifluoromethyl)benzoic acid | 2-Amino-6-(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |

| Molecular Formula | C₉H₅F₆NO₂ | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ | C₉H₄F₆O₂ |

| Molecular Weight | 273.13 g/mol | 205.13 g/mol | 205.14 g/mol | 258.12 g/mol |

| CAS Number | Not Found | 402-13-1[1] | 314-46-5[2][3] | 725-89-3 |

| Predicted pKa | Not Found | 4.43 ± 0.10[1] | Not Found | Not Found |

| Predicted LogP | Not Found | Not Found | 1.98[3] | Not Found |

| Physical Form | Solid (Predicted) | Crystal - Powder | Solid[3] | Solid |

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid will be determined by the interplay between its polar, hydrogen-bonding functional groups and its lipophilic aromatic and fluorinated moieties.

Influence of Functional Groups

-

Carboxylic Acid (-COOH) & Amine (-NH₂): These groups are polar and capable of forming strong hydrogen bonds with protic solvents. The acidic -COOH and basic -NH₂ groups can also interact with solvents that have basic or acidic properties, respectively. This suggests good solubility in polar solvents.

-

Trifluoromethyl (-CF₃) Groups: The two CF₃ groups significantly increase the molecule's lipophilicity and molecular weight. The trifluoromethyl group is known to enhance solubility in some organic solvents while decreasing aqueous solubility.[4] Their strong electron-withdrawing nature also reduces the basicity of the aniline amine and increases the acidity of the benzoic acid compared to non-fluorinated analogs.

-

Aromatic Ring: The benzene ring is inherently hydrophobic and will favor interactions with nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking.

Predicted Solubility in Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amine groups. For instance, the related compound 3,5-bis(trifluoromethyl)benzoic acid is soluble in excess of 10 mg/mL in methanol-d4.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): Good to high solubility is predicted.

-

DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them very effective at dissolving multifunctional molecules like this one. 3,5-bis(trifluoromethyl)benzoic acid is highly soluble (>10 mg/mL) in DMSO-d6.[5]

-

THF and Acetonitrile are less polar but should still be effective solvents due to dipole-dipole interactions and their ability to accept hydrogen bonds.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): Low to moderate solubility is expected.

-

Toluene may offer some solubility due to π-π interactions with the compound's benzene ring.

-

Chloroform , while often considered nonpolar, has a significant dipole and can act as a weak hydrogen bond donor. The related 3,5-bis(trifluoromethyl)benzoic acid has a solubility of >2 mg/mL in CDCl₃.[5]

-

Hexane and other aliphatic hydrocarbons are predicted to be poor solvents, as they cannot effectively solvate the polar -COOH and -NH₂ groups.

-

Standardized Protocols for Experimental Solubility Determination

Empirical testing is essential to confirm these predictions. The choice of method depends on the stage of research, from high-throughput screening in early discovery to precise equilibrium measurements for lead optimization.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution when the dissolved and undissolved solid are in equilibrium.

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium can be established.

-

Prolonged Agitation (24-72h): Many complex organic molecules, especially those with strong crystal lattice energy, dissolve slowly. A long equilibration time is crucial to ensure the system has reached a true thermodynamic minimum, avoiding underestimation of solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard measures or 37 °C for physiological relevance) is critical for reproducibility.

-

Separation of Solids: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is essential to ensure that only the dissolved solute is quantified, preventing artificially high results from suspended microparticles.

-

Preparation: Add an excess amount of crystalline 2-Amino-4,6-bis(trifluoromethyl)benzoic acid to a known volume (e.g., 2-5 mL) of the selected organic solvent in a glass vial with a screw cap. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert, 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining fine particulates.

-

Quantification: Dilute the filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Kinetic Solubility for High-Throughput Screening (HTS)

In early-stage drug discovery, kinetic solubility assays are often employed to rapidly rank-order large numbers of compounds. These methods measure the point at which a compound, dissolved in a concentrated DMSO stock, precipitates when diluted into a different solvent system. Laser nephelometry is a common detection method.

-

DMSO Stock: Compounds in discovery libraries are typically stored in DMSO. This method leverages existing sample formats for high throughput.

-

Serial Dilution: This allows for the determination of the concentration at which precipitation occurs, known as the kinetic solubility limit.

-

Laser Nephelometry: This technique provides a highly sensitive, real-time measurement of light scattering caused by the formation of precipitate (insoluble particles), making it ideal for automated HTS platforms.

-

Stock Solution: Prepare a high-concentration stock solution of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the target organic solvent to a series of wells.

-